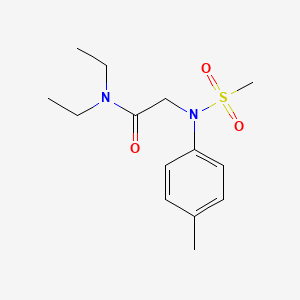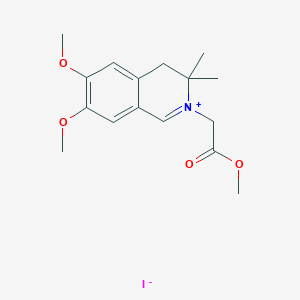
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it a promising candidate for future research.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide varies depending on the specific application. In medicine, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. In agriculture, it acts as a selective herbicide by inhibiting the growth of specific plant species. In material science, it is used as a monomer in polymerization reactions to form various materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide have been extensively studied. In medicine, it has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and metastasis of cancer cells. In agriculture, it has been shown to selectively inhibit the growth of certain plant species without affecting others. In material science, it has been used as a building block for the synthesis of various materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide in lab experiments include its high purity and stability, as well as its unique biochemical and physiological effects. However, its limitations include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize the compound.
Direcciones Futuras
There are several future directions for research on 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide. In medicine, further studies are needed to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In agriculture, research can focus on optimizing its herbicidal and insecticidal properties while minimizing its potential environmental impact. In material science, new applications can be explored for the synthesis of advanced materials with unique properties.
Métodos De Síntesis
The synthesis of 2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide involves the reaction of 2-hydroxybenzaldehyde and 2,3-dimethylaniline in the presence of acetic anhydride and ammonium acetate. The reaction mixture is then treated with cyanogen bromide to obtain the desired product. The synthesis process has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been found to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied as a potential herbicide and insecticide. In material science, it has been used as a building block for the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2,3-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-6-5-8-16(13(12)2)20-18(22)15(11-19)10-14-7-3-4-9-17(14)21/h3-10,21H,1-2H3,(H,20,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVWTYWMFJKJOF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
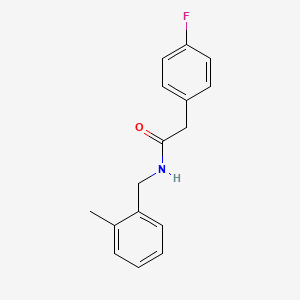
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
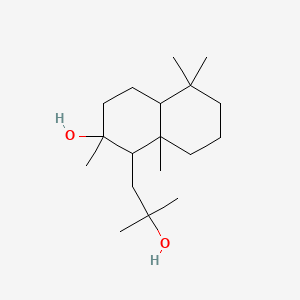
![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
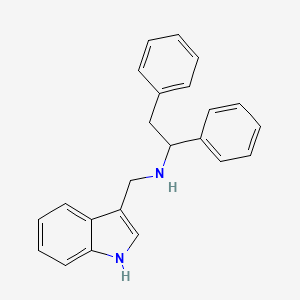
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)
